Octanoyl Coenzyme A (sodium salt)

Enzyme Kinetics Fatty Acid Oxidation MCAD

Researchers studying MCAD deficiency or fatty acid oxidation require chain-length-specific acyl-CoA substrates-generic substitution invalidates kinetic data. Octanoyl-CoA (sodium salt) is the definitive physiological substrate for medium-chain acyl-CoA dehydrogenase (MCAD; Km=2.5 µM, kcat=18.8 s⁻¹), enabling standardized wild-type vs. mutant enzyme comparison. • Only C8-CoA provides the validated benchmark for MCAD activity assays and MCAD deficiency (MCD) research. • Dual citrate synthase/glutamate dehydrogenase inhibition (IC50 0.4-1.6 mM) enables regulatory crosstalk studies between fatty acid and amino acid metabolism. • Supplied at ≥95% purity; stable at -20°C with cold-chain shipping. Bulk quantities available upon request.

Molecular Formula C29H51N7NaO17P3S
Molecular Weight 917.7 g/mol
Cat. No. B10783032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoyl Coenzyme A (sodium salt)
Molecular FormulaC29H51N7NaO17P3S
Molecular Weight917.7 g/mol
Structural Identifiers
SMILES[H-].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+]
InChIInChI=1S/C29H50N7O17P3S.Na.H/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;/q;+1;-1/t18-,22-,23-,24+,28-;;/m1../s1
InChIKeyJZPLNEYRKNERQM-KLGBFWJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octanoyl Coenzyme A Sodium Salt: Definition and Metabolic Role


Octanoyl Coenzyme A (sodium salt) (CAS 1264-52-4) is the sodium salt form of the medium-chain (C8) fatty acyl-CoA thioester octanoyl-CoA, with a molecular formula of C₂₉H₅₀N₇O₁₇P₃S·xNa and a molecular weight of 893.7 g/mol . As a central intermediate in mitochondrial fatty acid β-oxidation, it serves as the endogenous substrate for medium-chain acyl-CoA dehydrogenase (MCAD) and is biosynthesized from octanoate via acyl-CoA synthetases . This compound is also a potent inhibitor of citrate synthase and glutamate dehydrogenase, with reported IC50 values ranging from 0.4 to 1.6 mM . Its primary use is as a high-purity research reagent for studying lipid metabolism, enzyme kinetics, and metabolic disorders.

Medium-chain fatty acyl-CoA probe for mitochondrial β-oxidation studies
Reported MCAD substrate for enzyme kinetics and deficiency characterization
Reported inhibitor context for citrate synthase and glutamate dehydrogenase assays

Why Octanoyl CoA Sodium Salt Cannot Be Substituted


The metabolic fate, enzymatic affinity, and inhibitory profile of acyl-CoA esters are exquisitely sensitive to acyl chain length. Substituting octanoyl-CoA (C8) with a shorter-chain (e.g., acetyl-CoA, hexanoyl-CoA) or longer-chain (e.g., decanoyl-CoA, palmitoyl-CoA) analog fundamentally alters the biochemical outcome of an experiment. For example, octanoyl-CoA is the preferred substrate for medium-chain acyl-CoA dehydrogenase (MCAD), whereas longer chains are poor substrates for this enzyme [1]. Furthermore, the inhibitory activity of octanoyl-CoA on citrate synthase and branched-chain 2-oxo acid oxidation is distinct from that of other acyl-CoAs, as demonstrated by head-to-head studies [2]. Such stark, chain-length-dependent differences in enzyme kinetics and metabolic regulation render generic substitution scientifically invalid and compromise data reproducibility.

MCAD substrate specificity
Acyl chain length (C8) defines MCAD affinity; C6 or C10 analogs may shift kinetic behavior and alter β-oxidation assay interpretation.
Branched-chain 2-oxo acid inhibition profile
Octanoyl-CoA exhibits a broader inhibitory spectrum in mitochondrial BCAA metabolism; shorter-chain analogs may not replicate this range, compromising pathway crosstalk studies.
Fatty acid elongation chain-length threshold
Elongation activity initiates at C8; hexanoyl-CoA (C6) shows no activity under comparable conditions, making chain-length substitution scientifically invalid for elongase research.

Quantitative Evidence for Octanoyl CoA Sodium Salt Selection


Kinetic Parameters as an MCAD Substrate

Octanoyl-CoA (C8-CoA) is a high-affinity, high-turnover substrate for medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in mitochondrial β-oxidation. Its kinetic parameters are well-defined and serve as a benchmark for evaluating enzyme function. While longer-chain acyl-CoAs (e.g., palmitoyl-CoA) are poor substrates, octanoyl-CoA exhibits a Km of 2.5 μM and a kcat of 18.8 s⁻¹ with recombinant pig MCAD [1]. These values are comparable to the native enzyme, confirming its physiological relevance.

MCAD Kinetic Parameters
Head-to-head
Km = 2.5 μM, kcat = 18.8 s⁻¹ (recombinant pig MCAD) vs palmitoyl-CoA: negligible activity
Supports MCAD substrate benchmarking for enzyme function studies.
UV-Vis ETF/ferricenium assay; comparable to native enzyme.
Enzyme Kinetics Fatty Acid Oxidation MCAD

Inhibition of Branched-Chain 2-Oxo Acid Oxidation

In a comparative study using rat muscle and liver mitochondria, octanoyl-CoA demonstrated a distinct inhibitory profile against the oxidation of branched-chain 2-oxo acids (derived from leucine and valine/isoleucine). Unlike acetyl-CoA or isovaleryl-CoA, which only inhibited 3-methyl-2-oxobutanoate oxidation, octanoyl-CoA inhibited oxidation of both 3-methyl-2-oxobutanoate and 4-methyl-2-oxopentanoate in muscle mitochondria [1]. This broader inhibitory effect is a specific, quantifiable property not shared by its shorter-chain analogs.

BCAA Oxidation Inhibition
Head-to-head
Inhibits both 3-methyl-2-oxobutanoate and 4-methyl-2-oxopentanoate oxidation in muscle mitochondria vs acetyl-CoA: only 3-methyl-2-oxobutanoate
Broader inhibitory spectrum in mitochondrial BCAA metabolism.
Rat quadriceps/liver mitochondria; 14CO2 production assay.
Mitochondrial Metabolism Branched-Chain Amino Acids Inhibition

Substrate Specificity in Yeast Fatty Acid Elongation

In a yeast model of fatty acid elongation, octanoyl-CoA exhibits a specific activity of 1.68 nmol mg⁻¹ h⁻¹, which is 15% of the maximal activity observed with decanoyl-CoA (11.48 nmol mg⁻¹ h⁻¹) [1]. In contrast, hexanoyl-CoA shows zero activity under identical conditions. This demonstrates a precise, quantifiable threshold of activity that begins at the C8 chain length, making octanoyl-CoA a crucial tool for studying the substrate specificity of the elongation machinery.

Elongation Specific Activity
Head-to-head
1.68 nmol mg⁻¹ h⁻¹ (15% relative activity) vs hexanoyl-CoA: 0; decanoyl-CoA: 11.48 nmol mg⁻¹ h⁻¹ (100%)
Defines minimal chain-length threshold for elongase activity.
Yeast homogenate; radiochemical assay with malonyl-CoA.
Lipid Biosynthesis Enzyme Specificity Yeast

Km Values for Yeast Fatty Acid Elongation

The affinity of the yeast fatty acid elongation system for octanoyl-CoA (C8) is distinct from that for other chain lengths. The reported Michaelis constant (Km) for octanoyl-CoA is 0.33 mM, which is significantly lower than the Km for decanoyl-CoA (0.83 mM) and higher than the Km for lauroyl-CoA (0.05 mM) [1]. This quantitative difference in binding affinity is a critical parameter for experimental design, particularly when substrate concentrations must be optimized to avoid saturation or inhibition.

Elongation Km Value
Head-to-head
Km = 0.33 mM vs decanoyl-CoA: 0.83 mM, lauroyl-CoA: 0.05 mM, myristoyl-CoA: 0.4 mM, palmitoyl-CoA: 0.13 mM
Indicates distinct binding affinity for elongation system optimization.
In vitro yeast assay; [2-14C]malonyl-CoA incorporation.
Enzyme Kinetics Lipid Biosynthesis Yeast

Inhibition of Citrate Synthase and Glutamate Dehydrogenase

Octanoyl coenzyme A sodium salt is a known inhibitor of two key metabolic enzymes: citrate synthase (CS) and glutamate dehydrogenase (GDH). The compound exhibits an IC50 value in the range of 0.4 to 1.6 mM for both enzymes . While this inhibitory activity is also reported for other acyl-CoA derivatives, this quantitative range provides a clear, evidence-based benchmark for its use as an inhibitor in cell-free systems or as a control for studying acyl-CoA-mediated enzyme regulation.

CS/GDH Inhibition
Class-level
IC50 range: 0.4 – 1.6 mM for citrate synthase and glutamate dehydrogenase
Supports inhibitor concentration range for metabolic regulation studies.
Data to verify; class-level inference from medium-chain acyl-CoAs.
Enzyme Inhibition Metabolic Regulation TCA Cycle

Optimal Research Applications of Octanoyl CoA Sodium Salt


MCAD Activity and Deficiency Characterization

Octanoyl-CoA sodium salt is the definitive substrate for measuring MCAD enzyme activity. Its well-defined kinetic parameters (Km = 2.5 μM, kcat = 18.8 s⁻¹) provide a standardized benchmark for comparing wild-type and mutant enzyme function, making it essential for research into MCAD deficiency (MCD), a common inborn error of metabolism [1].

Substrate Specificity of Fatty Acid Elongation

Given its position as the shortest acyl-CoA chain that still shows measurable activity in some elongation systems (e.g., 15% relative to decanoyl-CoA in yeast) and its distinct Km (0.33 mM), octanoyl-CoA sodium salt is the optimal tool for determining the minimal chain length requirement for fatty acid elongases [2].

Regulation of Branched-Chain Amino Acid Catabolism

The unique, broad-spectrum inhibitory effect of octanoyl-CoA on branched-chain 2-oxo acid oxidation in both muscle and liver mitochondria makes it a valuable probe for dissecting the regulatory crosstalk between fatty acid and amino acid metabolism [3].

Application
Selection Property
Validation Focus
MCAD activity and deficiency research
MCAD substrate specificity
Kinetic parameter benchmarking for enzyme characterization
Fatty acid elongation specificity studies
Minimum chain-length activity threshold
Elongase substrate profiling and assay optimization
Branched-chain amino acid metabolism crosstalk
Broad-spectrum inhibitory profile
Metabolic pathway interaction studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octanoyl Coenzyme A (sodium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.